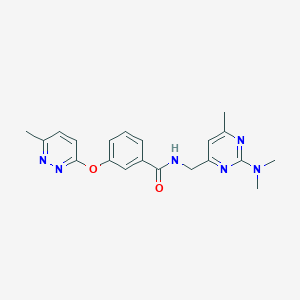![molecular formula C21H21N3O4S B2838111 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 460732-67-6](/img/structure/B2838111.png)
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a quinoline ring, an oxadiazole ring, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and oxadiazole intermediates, followed by their coupling through a sulfanyl linkage.
-
Preparation of Quinoline Intermediate:
- Starting material: Aniline derivatives.
- Reaction: Cyclization with aldehydes or ketones under acidic conditions.
- Conditions: Reflux in the presence of a catalyst such as sulfuric acid.
-
Preparation of Oxadiazole Intermediate:
- Starting material: Hydrazides and carboxylic acids.
- Reaction: Cyclization in the presence of dehydrating agents like phosphorus oxychloride.
- Conditions: Heating under reflux.
-
Coupling Reaction:
- Reagents: Quinoline intermediate, oxadiazole intermediate, and a thiolating agent.
- Conditions: Solvent such as dichloromethane, room temperature to moderate heating.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions: 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Conditions: Aqueous or organic solvents, room temperature to moderate heating.
- Products: Oxidized derivatives with potential changes in the quinoline or oxadiazole rings.
-
Reduction:
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Solvents like ethanol or tetrahydrofuran, low to moderate temperatures.
- Products: Reduced derivatives, potentially affecting the sulfanyl group.
-
Substitution:
- Reagents: Halogenating agents or nucleophiles.
- Conditions: Solvents like dichloromethane, room temperature.
- Products: Substituted derivatives with modifications on the aromatic rings.
科学的研究の応用
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a pharmacophore in drug design.
- Investigated for antimicrobial, anticancer, and anti-inflammatory properties.
-
Material Science:
- Use in the development of organic semiconductors.
- Potential applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
-
Biological Studies:
- Studied for its interactions with biological macromolecules.
- Potential use as a probe in biochemical assays.
作用機序
The mechanism of action of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibition or activation of specific enzymes.
- Modulation of enzymatic pathways.
-
Receptor Interaction:
- Binding to cellular receptors.
- Alteration of signal transduction pathways.
類似化合物との比較
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with similar compounds such as:
-
Quinoline Derivatives:
- Similarities: Presence of the quinoline ring.
- Differences: Additional functional groups and their effects on biological activity.
-
Oxadiazole Derivatives:
- Similarities: Presence of the oxadiazole ring.
- Differences: Variations in substituents and their impact on chemical properties.
-
Sulfanyl-Linked Compounds:
- Similarities: Sulfanyl linkage between aromatic rings.
- Differences: Different aromatic systems and their influence on reactivity.
This compound’s unique combination of structural features and functional groups makes it a valuable subject for further research and development in various scientific fields.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-16-10-15(11-17(12-16)27-2)20-22-23-21(28-20)29-13-19(25)24-9-5-7-14-6-3-4-8-18(14)24/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUARGDGSULKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide](/img/structure/B2838030.png)
![n-(4-Chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]prop-2-enamide](/img/structure/B2838031.png)
![1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide](/img/structure/B2838035.png)



![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)





